Benzene;cyclohexane;molybdenum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

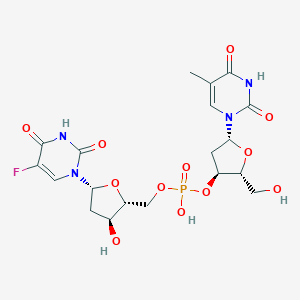

Benzene, cyclohexane, and molybdenum are three important compounds that have been extensively studied in scientific research. Benzene is a colorless, highly flammable liquid that is widely used in the chemical industry as a solvent and a starting material for the production of various chemicals. Cyclohexane is a cyclic hydrocarbon that is used as a solvent and a starting material for the production of nylon and other polymers. Molybdenum is a transition metal that is used in various industrial applications, including the production of steel and the manufacture of catalysts.

Mecanismo De Acción

The mechanism of action of benzene, cyclohexane, and molybdenum varies depending on their specific properties and applications. Benzene, for example, is known to interact with DNA and other cellular components, leading to mutations and other genetic damage. Cyclohexane, on the other hand, is a relatively inert compound that is not known to have any significant biological effects. Molybdenum, however, is known to play a critical role in various biological processes, including nitrogen fixation and the metabolism of sulfur-containing amino acids.

Efectos Bioquímicos Y Fisiológicos

Benzene, cyclohexane, and molybdenum can have various biochemical and physiological effects depending on their specific properties and applications. Benzene, for example, is known to have toxic effects on the bone marrow and other blood-forming tissues, leading to anemia, leukemia, and other blood disorders. Cyclohexane, on the other hand, is relatively non-toxic and is not known to have any significant physiological effects. Molybdenum, however, is an essential trace element that is required for various biological processes, including the metabolism of certain amino acids and the detoxification of various compounds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzene, cyclohexane, and molybdenum have various advantages and limitations for lab experiments depending on their specific properties and applications. Benzene, for example, is a highly versatile solvent that can be used in a wide range of chemical reactions and analytical techniques. However, its toxic properties and health risks make it a challenging compound to work with in the laboratory. Cyclohexane, on the other hand, is a relatively inert compound that is easy to handle and has a low toxicity. However, its low reactivity can limit its usefulness in certain types of experiments. Molybdenum, however, is a highly reactive element that can be used in various catalytic and electrochemical reactions. However, its high cost and limited availability can make it a challenging compound to work with in the laboratory.

Direcciones Futuras

There are many future directions for research on benzene, cyclohexane, and molybdenum. One area of research could focus on the development of new synthesis methods for these compounds that are more efficient and environmentally friendly. Another area of research could focus on the biological effects of these compounds and their potential use in medicine and other applications. Finally, research could focus on the development of new applications for these compounds in various industrial and technological fields.

Métodos De Síntesis

Benzene can be synthesized from various starting materials, including toluene, naphthalene, and petroleum. One common method for benzene synthesis is the catalytic reforming of naphtha, which involves the use of a catalyst to convert the hydrocarbons in naphtha into benzene and other aromatic compounds. Cyclohexane can be synthesized from benzene through a process called hydrogenation, which involves the addition of hydrogen gas to the benzene ring. Molybdenum can be obtained from various molybdenum ores through a series of chemical and physical processes, including roasting, leaching, and precipitation.

Aplicaciones Científicas De Investigación

Benzene, cyclohexane, and molybdenum have been extensively studied in scientific research for their various properties and applications. Benzene, for example, has been shown to have carcinogenic properties and is associated with various health risks, including leukemia and other blood disorders. Cyclohexane has been studied for its role as a solvent and its potential use in the production of various polymers. Molybdenum has been studied for its catalytic properties and its role in various industrial applications, including the production of steel.

Propiedades

Número CAS |

12129-68-9 |

|---|---|

Nombre del producto |

Benzene;cyclohexane;molybdenum |

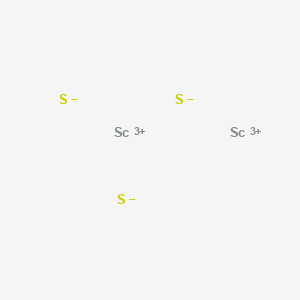

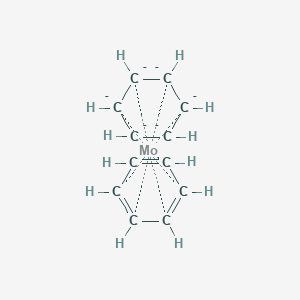

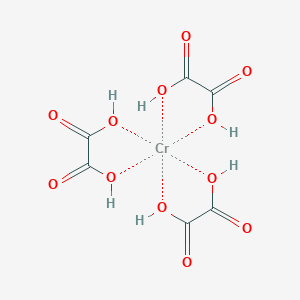

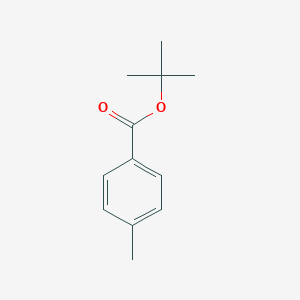

Fórmula molecular |

C12H12Mo-6 |

Peso molecular |

252.2 g/mol |

Nombre IUPAC |

benzene;molybdenum |

InChI |

InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |

Clave InChI |

AGXITGYLYFVKNP-UHFFFAOYSA-N |

SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |

SMILES canónico |

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Mo] |

Sinónimos |

Molybdenum,bis(eta-benzene)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)